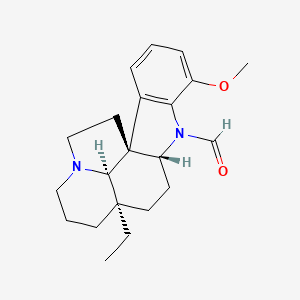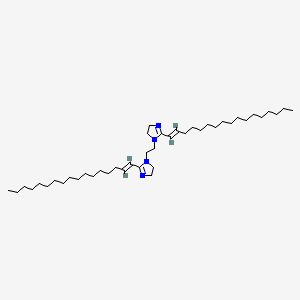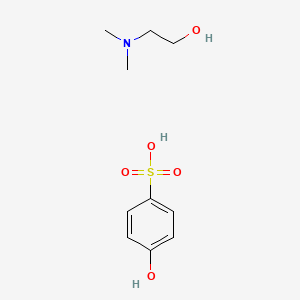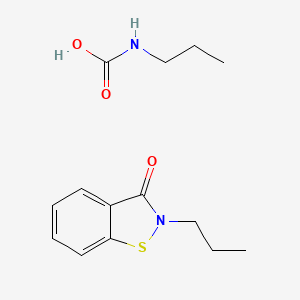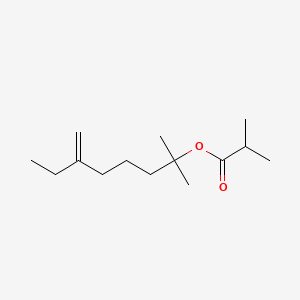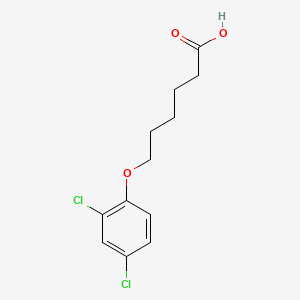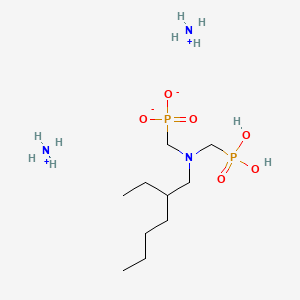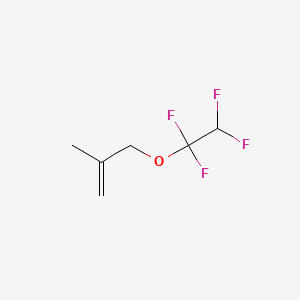
2-Methyl-3-(1,1,2,2-tetrafluoroethoxy)propene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-(1,1,2,2-tetrafluoroethoxy)propene is an organic compound characterized by the presence of a tetrafluoroethoxy group attached to a propene backbone. This compound is notable for its unique chemical properties, which make it valuable in various industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(1,1,2,2-tetrafluoroethoxy)propene typically involves the reaction of 2-methylpropene with 1,1,2,2-tetrafluoroethanol under specific conditions. A common method includes the use of a strong acid catalyst to facilitate the etherification process. The reaction is carried out at controlled temperatures to ensure the desired product yield.
Industrial Production Methods: On an industrial scale, the production of this compound involves continuous flow reactors to maintain consistent reaction conditions. The use of high-purity reactants and advanced purification techniques ensures the production of high-quality compound suitable for various applications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrafluoroethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for nucleophilic substitution.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new ethers or other substituted products.
Applications De Recherche Scientifique
2-Methyl-3-(1,1,2,2-tetrafluoroethoxy)propene finds applications in various fields:
Biology: Investigated for its potential use in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of 2-Methyl-3-(1,1,2,2-tetrafluoroethoxy)propene involves its interaction with specific molecular targets. The tetrafluoroethoxy group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, making the compound useful in research and industrial applications.
Comparaison Avec Des Composés Similaires
- 1-Methyl-3-(1,1,2,2-tetrafluoroethoxy)benzene
- 1-Methyl-2-(1,1,2,2-tetrafluoroethoxy)benzene
- 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropylether
Comparison: 2-Methyl-3-(1,1,2,2-tetrafluoroethoxy)propene is unique due to its propene backbone, which imparts distinct chemical properties compared to its aromatic counterparts like 1-Methyl-3-(1,1,2,2-tetrafluoroethoxy)benzene. The presence of the tetrafluoroethoxy group enhances its stability and reactivity, making it suitable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
83168-73-4 |
|---|---|
Formule moléculaire |
C6H8F4O |
Poids moléculaire |
172.12 g/mol |
Nom IUPAC |
2-methyl-3-(1,1,2,2-tetrafluoroethoxy)prop-1-ene |
InChI |
InChI=1S/C6H8F4O/c1-4(2)3-11-6(9,10)5(7)8/h5H,1,3H2,2H3 |
Clé InChI |
IQFNZCSQGLXBJM-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)COC(C(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


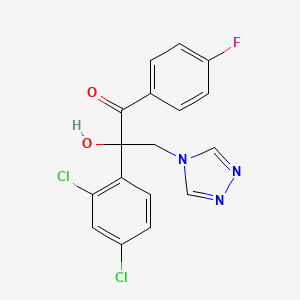
![(2S)-2-[[(1S)-1-carboxy-5-[[(2S)-2-[[4-[[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[(6-(18F)fluoranylpyridine-3-carbonyl)amino]butanoyl]amino]butanoyl]amino]methyl]benzoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]pentyl]carbamoylamino]pentanedioic acid](/img/structure/B12676212.png)
![[S-(E)]-3,7-dimethyl-6-octenyl 2-methyl-2-butenoate](/img/structure/B12676215.png)
![1-(6-Methyl-2-pyridyl)-1h,3h-pyrido[1,2-c][1,3]oxazine](/img/structure/B12676227.png)
